molecular formula C18H14N4O2S B11066539 2-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid

2-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid

Cat. No.: B11066539
M. Wt: 350.4 g/mol
InChI Key: MQHABPDMVLLRRC-UHFFFAOYSA-N
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Description

2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzothieno ring fused with a triazolo and pyrimidin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The compound may also interact with cellular pathways involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline
  • 2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylsulfanyl)acetamide

Uniqueness

What sets 2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

2-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)benzoic acid

InChI

InChI=1S/C18H14N4O2S/c23-18(24)11-6-2-1-5-10(11)15-20-16-14-12-7-3-4-8-13(12)25-17(14)19-9-22(16)21-15/h1-2,5-6,9H,3-4,7-8H2,(H,23,24)

InChI Key

MQHABPDMVLLRRC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=CC=C5C(=O)O

Origin of Product

United States

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